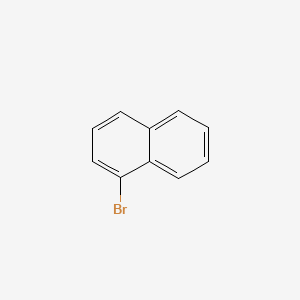

1-Bromonaphthalene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-bromonaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Br/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLKQHBOKULLWDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30861681 | |

| Record name | Naphthalene, 1-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30861681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Oily liquid; mp = 0.2-0.7 deg C or 6.2 deg C (depends on form of solid); [Merck Index] Thick colorless liquid with a pungent odor; [Hawley] Light yellow oily liquid; mp = -1 deg C; [MSDSonline] | |

| Record name | 1-Bromonaphthalene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8630 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00973 [mmHg] | |

| Record name | 1-Bromonaphthalene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8630 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

90-11-9, 27497-51-4 | |

| Record name | 1-Bromonaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90-11-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Bromonaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090119 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthalene, bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027497514 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-BROMONAPHTHALENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6551 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Naphthalene, 1-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Naphthalene, 1-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30861681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromonaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.787 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-BROMONAPHTHALENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/976Y53P08P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 1-Bromonaphthalene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 1-bromonaphthalene. The information is presented in a structured format to facilitate easy access and comparison of data. Detailed experimental protocols for key synthetic and reactive processes are included, along with visualizations of these pathways.

Physical Properties

1-Bromonaphthalene is a colorless to pale yellow oily liquid with a pungent odor.[1] It is known to darken upon standing when distilled at atmospheric pressure but remains colorless when distilled under reduced pressure.[2] This compound is volatile with steam.[2]

Tabulated Physical Properties

The quantitative physical data for 1-bromonaphthalene are summarized in the table below for quick reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₇Br | [2] |

| Molecular Weight | 207.07 g/mol | [2] |

| Melting Point | -2 to -1 °C | |

| 0.2-0.7 °C or 6.2 °C (polymorphs) | ||

| Boiling Point | 281 °C at 760 mmHg | |

| 133-134 °C at 10 mmHg | ||

| Density | 1.48 g/mL at 20 °C | |

| 1.489 g/mL | ||

| Refractive Index (n_D) | 1.6570 at 20 °C | |

| 1.658 | ||

| Solubility | Insoluble in water. Miscible with alcohol, ether, benzene, and chloroform. | |

| Vapor Pressure | 0.00973 mmHg |

Experimental Protocols for Physical Property Determination

While the precise experimental details from the original literature for each of the above values are not consistently available in modern databases, the following are general, standardized methodologies for the determination of these key physical properties for a liquid organic compound like 1-bromonaphthalene.

1.2.1. Melting Point Determination

A small sample of solidified 1-bromonaphthalene is introduced into a capillary tube. This tube is then heated in a calibrated melting point apparatus, and the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting point. For a pure substance, this range is typically narrow.

1.2.2. Boiling Point Determination

The boiling point can be determined by distillation. The liquid is heated in a flask connected to a condenser. The temperature of the vapor that is in equilibrium with the boiling liquid is measured with a thermometer. The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. For distillation under reduced pressure, a vacuum is applied to the system.

1.2.3. Density Measurement

The density of liquid 1-bromonaphthalene can be determined using a pycnometer or a digital density meter. The mass of a known volume of the liquid is measured at a specific temperature, and the density is calculated by dividing the mass by the volume.

1.2.4. Refractive Index Measurement

The refractive index is measured using a refractometer, typically an Abbé refractometer. A few drops of the liquid are placed on the prism, and the instrument is adjusted to bring the dividing line between the light and dark fields into focus. The refractive index is then read directly from the calibrated scale.

Spectral Properties

Spectroscopic data is crucial for the structural elucidation and identification of 1-bromonaphthalene.

Tabulated Spectral Data

| Spectrum Type | Key Peaks/Signals | Reference(s) |

| ¹H NMR | δ (ppm): 8.19 (d), 7.85 (d), 7.73 (d), 7.55 (t), 7.45 (t), 7.35 (t), 7.26 (d) | |

| ¹³C NMR | δ (ppm): 133.8, 132.9, 130.1, 128.4, 127.8, 127.5, 126.9, 125.9, 123.0, 121.2 | |

| FTIR (cm⁻¹) | 3050 (aromatic C-H stretch), 1580, 1500, 1450 (aromatic C=C stretch), 780 (C-Br stretch) | |

| UV-Vis (in Ethanol) | λ_max (nm): 225, 282, 292, 305 | |

| Mass Spectrum (m/z) | 208 (M⁺), 206 (M⁺), 127, 76 |

Experimental Protocols for Spectral Analysis

The following provides an overview of the experimental conditions for acquiring the spectral data.

2.2.1. Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy

A dilute solution of 1-bromonaphthalene in a deuterated solvent (e.g., CDCl₃) is prepared. The spectrum is recorded on an NMR spectrometer (e.g., a 300 or 400 MHz instrument). For the ¹H NMR spectrum cited, the data was obtained on a Varian A-60 instrument. The chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).

2.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

The IR spectrum can be obtained by placing a thin film of liquid 1-bromonaphthalene between two salt plates (e.g., NaCl or KBr) and analyzing it with an FTIR spectrometer. The spectrum reveals the characteristic vibrational frequencies of the functional groups present in the molecule. One of the referenced spectra was obtained using a Bruker IFS 85 spectrometer.

2.2.3. Ultraviolet-Visible (UV-Vis) Spectroscopy

A dilute solution of 1-bromonaphthalene in a UV-transparent solvent, such as ethanol, is prepared. The absorbance of the solution is measured over a range of wavelengths (typically 200-400 nm) using a UV-Vis spectrophotometer. The wavelengths of maximum absorbance (λ_max) are recorded. The absorption spectrum was originally reported by DeLaszlo in 1926.

2.2.4. Mass Spectrometry (MS)

A sample of 1-bromonaphthalene is introduced into a mass spectrometer, where it is ionized (e.g., by electron impact). The resulting ions are separated based on their mass-to-charge ratio (m/z), and a mass spectrum is generated, showing the relative abundance of each ion.

Chemical Properties and Reactivity

1-Bromonaphthalene exhibits typical reactivity for an aryl bromide. The bromine atom can be displaced in various nucleophilic substitution reactions, and the aromatic ring can undergo further electrophilic substitution.

Synthesis of 1-Bromonaphthalene

1-Bromonaphthalene is commonly synthesized by the direct bromination of naphthalene.

Experimental Protocol: Synthesis from Naphthalene and Bromine (Adapted from Organic Syntheses)

-

In a 2-liter flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, place 512 g (4 moles) of naphthalene and 275 g (170 mL) of carbon tetrachloride.

-

Warm the mixture on a steam bath to gentle boiling.

-

Slowly add 707 g (220 mL, 4.4 moles) of bromine through the dropping funnel at a rate that minimizes the escape of bromine with the evolved hydrogen bromide. This addition typically takes 12 to 15 hours.

-

Continue warming and stirring until the evolution of hydrogen bromide ceases (approximately 6 hours).

-

Distill the carbon tetrachloride from the mixture under slightly reduced pressure.

-

To the residue, add 20-30 g of powdered sodium hydroxide and stir at 90-100 °C for four hours. This step is crucial to remove impurities that could later release hydrogen bromide.

-

Transfer the liquid to a flask for fractional distillation under reduced pressure.

-

Collect the fraction boiling at 132–135 °C/12 mm Hg (or 145–148 °C/20 mm Hg) as the main product, α-bromonaphthalene.

Caption: Synthesis of 1-Bromonaphthalene via Electrophilic Aromatic Substitution.

Key Reactions

3.2.1. Suzuki-Miyaura Coupling

1-Bromonaphthalene is a common substrate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with arylboronic acids.

Experimental Protocol: Suzuki-Miyaura Coupling with an Arylboronic Acid

-

In a reaction vessel, combine 1-bromonaphthalene (1 equivalent), the desired arylboronic acid (1.2-1.5 equivalents), and a base (e.g., K₂CO₃, 2 equivalents).

-

Add a palladium catalyst, such as Pd(PPh₃)₄ (e.g., 0.05 equivalents).

-

Add a suitable solvent system, for example, a mixture of toluene and water.

-

Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) with stirring for several hours until the reaction is complete (monitored by TLC or GC).

-

After cooling, the reaction mixture is worked up by extraction with an organic solvent (e.g., ethyl acetate) and washing with water and brine.

-

The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

Caption: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction.

3.2.2. Grignard Reagent Formation

1-Bromonaphthalene can be used to prepare the corresponding Grignard reagent, 1-naphthylmagnesium bromide, which is a powerful nucleophile in organic synthesis.

Experimental Protocol: Formation of 1-Naphthylmagnesium Bromide (Adapted from Organic Syntheses)

-

In a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, place magnesium turnings (1.1 equivalents).

-

Cover the magnesium with anhydrous diethyl ether.

-

Add a small amount of 1-bromonaphthalene (a fraction of the total 1 equivalent) and a crystal of iodine to initiate the reaction. Gentle warming may be necessary.

-

Once the reaction has started (indicated by bubbling and a change in color), add the remaining 1-bromonaphthalene, dissolved in anhydrous ether, dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir and reflux the mixture for an additional 30 minutes to ensure complete reaction. The resulting solution of 1-naphthylmagnesium bromide can be used in subsequent reactions.

Caption: Formation of a Grignard Reagent from 1-Bromonaphthalene.

Safety and Handling

1-Bromonaphthalene is harmful if swallowed and causes serious eye irritation. It is also very toxic to aquatic life with long-lasting effects. Standard laboratory safety precautions should be taken when handling this chemical, including the use of personal protective equipment such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Applications

1-Bromonaphthalene has several applications in research and industry:

-

Organic Synthesis: It serves as a precursor for the synthesis of various substituted naphthalenes.

-

Microscopy: Due to its high refractive index, it is used as an embedding agent.

-

Refractometry: It is used for determining the refraction of crystals.

This guide provides a foundational understanding of the physical and chemical properties of 1-bromonaphthalene. For further in-depth study, consulting the primary literature cited is recommended.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis of 1-Bromonaphthalene

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-bromonaphthalene from naphthalene and bromine. It details the underlying electrophilic aromatic substitution mechanism, presents various experimental protocols with their corresponding yields, and offers a standardized, detailed methodology for laboratory preparation. The document is intended to serve as a practical resource for professionals in organic synthesis and drug development, summarizing key quantitative data and procedural workflows to facilitate reproducible and efficient synthesis.

Introduction

1-Bromonaphthalene is a vital organic intermediate used in the synthesis of a wide range of more complex molecules, including pharmaceuticals, agrochemicals, and materials with specific optical properties.[1] Its high refractive index also makes it useful as an embedding agent in microscopy.[1] The synthesis of 1-bromonaphthalene is a classic example of electrophilic aromatic substitution on a polycyclic aromatic hydrocarbon. Naphthalene is more reactive than benzene and preferentially undergoes substitution at the C1 (alpha) position due to the greater stability of the resulting carbocation intermediate.[2] This guide consolidates various reported methods for its synthesis, offering a comparative analysis of reaction conditions and outcomes.

Reaction Mechanism: Electrophilic Aromatic Substitution

The bromination of naphthalene proceeds via an electrophilic aromatic substitution pathway. The bromine molecule becomes polarized, and the electrophilic bromine atom is attacked by the electron-rich naphthalene ring. This attack preferentially occurs at the alpha-position (C1) because the resulting intermediate, an arenium ion or sigma complex, is more stabilized by resonance. The positive charge can be delocalized over the aromatic system, and the intermediate for alpha-substitution has more resonance structures that preserve one intact benzene ring compared to the intermediate for beta-substitution.[2] The reaction is completed by the loss of a proton (H+) from the intermediate, restoring aromaticity and yielding 1-bromonaphthalene and hydrogen bromide (HBr).[1]

Caption: Mechanism of Electrophilic Bromination of Naphthalene.

Comparative Analysis of Synthesis Methods

The synthesis of 1-bromonaphthalene can be achieved under various conditions, influencing reaction efficiency and product yield. Key variables include the choice of solvent, catalyst, and brominating agent. The following table summarizes quantitative data from several reported methodologies.

| Method | Solvent | Brominating Agent | Catalyst/Additive | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Method 1 | Carbon Tetrachloride | Bromine (Br₂) | None | 70-80 | 3-4 | 72-75 | |

| Method 2 | Water | Bromine (Br₂) | None | 40-50 | Not specified | 53-59 | |

| Method 3 | Dichloroethane | Hydrobromic Acid / H₂O₂ | None | 40-45 | 0.5 | 92 | |

| Method 4 | Glacial Acetic Acid | Saturated Bromine Water | Imidazole Ionic Liquid | Not specified | Not specified | >95 | |

| Method 5 | None | Bromine (Br₂) | None | Not specified | Not specified | Good yields | |

| Method 6 | Dichloromethane | Bromine (Br₂) | Montmorillonite KSF Clay | 25 | 1 | Variable |

Detailed Experimental Protocol

This section provides a detailed, step-by-step protocol for the synthesis of 1-bromonaphthalene using a well-established method adapted from Organic Syntheses. This procedure utilizes carbon tetrachloride as a solvent and does not require a catalyst.

Materials and Equipment

-

Reactants: Naphthalene (4 moles, 512 g), Bromine (4.4 moles, 707 g, 220 cc), Sodium Hydroxide (powdered, 20-30 g).

-

Solvent: Carbon Tetrachloride (275 g, 170 cc).

-

Equipment: 2-L flask, mechanical stirrer, efficient reflux condenser, dropping funnel, steam bath, water trap, distillation apparatus.

Experimental Procedure

-

Reaction Setup: In a 2-L flask, combine naphthalene (512 g) and carbon tetrachloride (170 cc). Equip the flask with a stirrer, a reflux condenser, and a dropping funnel. Ensure the stem of the dropping funnel extends below the liquid surface. Connect the top of the condenser to a water trap to absorb the evolved hydrogen bromide.

-

Addition of Bromine: Warm the mixture to a gentle boil on a steam bath. Slowly add bromine (220 cc) from the dropping funnel over 12-15 hours. The rate of addition should be controlled to minimize the escape of unreacted bromine with the HBr gas.

-

Reaction Completion: Continue gentle heating and stirring for approximately 6 hours after the bromine addition is complete, or until the evolution of HBr ceases.

-

Solvent Removal: Remove the carbon tetrachloride by distillation from the steam bath under slightly reduced pressure.

-

Purification (Initial): To the residue, add powdered sodium hydroxide (20-30 g) and stir at 90-100°C for four hours. This step helps to remove impurities.

-

Fractional Distillation: Transfer the liquid to a distillation flask and perform fractional distillation under reduced pressure.

-

Product Collection: Collect the main fraction boiling at 132-135°C/12 mm Hg. An initial fraction containing unreacted naphthalene may be collected and further purified by chilling and filtering.

Workflow Visualization

The following diagram outlines the logical flow of the experimental protocol described above.

Caption: Experimental Workflow for 1-Bromonaphthalene Synthesis.

Product Characterization

The final product, 1-bromonaphthalene, is a colorless to pale yellow oily liquid. Its identity and purity can be confirmed using various analytical techniques.

| Property | Value | Reference |

| Chemical Formula | C₁₀H₇Br | |

| Molar Mass | 207.07 g·mol⁻¹ | |

| Appearance | Colorless liquid | |

| Density | 1.48 g/mL | |

| Melting Point | 1–2 °C | |

| Boiling Point | 132–135 °C at 12 mmHg | |

| Refractive Index (n_D) | 1.656-1.659 |

Spectroscopic Data:

-

¹H NMR (in CCl₄): Chemical shifts (δ) are observed around 8.18, 7.72, 7.70, 7.51, 7.43, and 7.23 ppm, corresponding to the seven aromatic protons.

-

IR Spectra: Characteristic peaks can be observed corresponding to C-H and C=C aromatic stretching and C-Br stretching.

-

Mass Spectrometry: The mass spectrum shows a molecular ion peak corresponding to the molecular weight of the compound.

Safety Considerations

-

Bromine: Highly toxic, corrosive, and a strong oxidizing agent. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

Carbon Tetrachloride: Toxic and a suspected carcinogen. Its use is highly regulated, and less hazardous solvents like dichloromethane or performing the reaction neat should be considered.

-

Hydrogen Bromide: A corrosive gas is evolved during the reaction. The reaction must be performed in a fume hood, and an acid gas trap is necessary.

-

A thorough risk assessment should be conducted before commencing any experimental work.

This document is for informational purposes only and should not be used as a substitute for a comprehensive safety review and established laboratory protocols.

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 1-Bromonaphthalene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 1-bromonaphthalene. The information is curated for researchers, scientists, and professionals in drug development who require accurate and detailed spectral information for this compound. This document presents quantitative data in structured tables, details experimental methodologies, and includes visualizations to aid in the interpretation of the spectral assignments.

¹H NMR Spectral Data

The ¹H NMR spectrum of 1-bromonaphthalene provides valuable information about the chemical environment of the seven aromatic protons. The chemical shifts (δ) and coupling constants (J) are influenced by the bromine substituent and the fused ring system. Below are the summarized ¹H NMR spectral data obtained in deuterated chloroform (CDCl₃) and carbon tetrachloride (CCl₄).

Table 1: ¹H NMR Spectral Data of 1-Bromonaphthalene

| Assignment | Chemical Shift (δ) in CDCl₃ (ppm) at 399.65 MHz [1] | Chemical Shift (δ) in CCl₄ (ppm) at 300 MHz [1] | Multiplicity | Coupling Constants (J) in CCl₄ (Hz) [1] |

| H-8 | 8.194 | 8.182 | d | J(H8,H7) = 8.1, J(H8,H2) = 0.8 |

| H-4 | 7.731 | 7.724 | d | J(H4,H3) = 8.2, J(H4,H2) = 0.9, J(H4,H5) = 0.7 |

| H-5 | 7.706 | 7.698 | d | J(H5,H6) = 8.3, J(H5,H7) = 1.3, J(H5,H4) = 0.7 |

| H-2 | 7.699 | 7.701 | dd | J(H2,H3) = 7.2, J(H2,H4) = 1.3, J(H2,H8) = 0.8 |

| H-6 | 7.509 | 7.507 | t | J(H6,H5) = 8.3, J(H6,H7) = 6.7, J(H6,H8) = 0.9 |

| H-7 | 7.442 | 7.432 | t | J(H7,H8) = 8.1, J(H7,H6) = 6.7, J(H7,H5) = 0.9 |

| H-3 | 7.210 | 7.226 | t | J(H3,H2) = 7.2, J(H3,H4) = 8.3 |

¹³C NMR Spectral Data

The ¹³C NMR spectrum of 1-bromonaphthalene displays ten distinct signals corresponding to the ten carbon atoms in the molecule. The chemical shifts are indicative of the electronic environment of each carbon, with the carbon atom attached to the bromine (C-1) being significantly influenced.

Table 2: ¹³C NMR Spectral Data of 1-Bromonaphthalene in CDCl₃ at 100 MHz

| Assignment | Chemical Shift (δ) (ppm) |

| C-4a | 134.54 |

| C-8a | 130.31 |

| C-5 | 129.27 |

| C-8 | 128.75 |

| C-4 | 127.53 |

| C-7 | 127.00 |

| C-2 | 126.35 |

| C-6 | 126.14 |

| C-3 | 125.34 |

| C-1 | 120.12 |

Experimental Protocols

The following sections detail the methodologies used for the acquisition of the NMR spectra.

¹H NMR Spectroscopy

The ¹H NMR spectra were recorded on Bruker spectrometers operating at 300 MHz and 399.65 MHz.[1] For the analysis in deuterated chloroform (CDCl₃), a sample concentration of 0.05 ml of 1-bromonaphthalene in 0.5 ml of CDCl₃ was used.[1] For the analysis in carbon tetrachloride (CCl₄), a 5 mol% solution was prepared. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. The data reported includes chemical shift, multiplicity (s = singlet, d = doublet, t = triplet, m = multiplet), and coupling constants (J) in Hertz (Hz).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum was obtained on a Bruker spectrometer operating at a frequency of 100 MHz. The sample was dissolved in deuterated chloroform (CDCl₃). Chemical shifts were recorded in ppm relative to the solvent peak of CDCl₃ (δ = 77.0 ppm) as the internal standard.

Visualization of 1-Bromonaphthalene Structure and NMR Assignments

The following diagram illustrates the structure of 1-bromonaphthalene with the numbering of the carbon and hydrogen atoms corresponding to the assignments in the NMR data tables.

Caption: Structure of 1-Bromonaphthalene with atom numbering for NMR assignments.

References

Mass spectrometry and fragmentation pattern of 1-Bromonaphthalene

An In-depth Technical Guide to the Mass Spectrometry and Fragmentation Pattern of 1-Bromonaphthalene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry of 1-bromonaphthalene, with a detailed analysis of its fragmentation pattern. The information is intended to support researchers, scientists, and professionals in the field of drug development in understanding the mass spectral behavior of this compound.

Introduction to Mass Spectrometry of 1-Bromonaphthalene

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of a compound by measuring the mass-to-charge ratio (m/z) of its ions. In the context of 1-bromonaphthalene (C₁₀H₇Br), mass spectrometry provides crucial information for its identification and structural elucidation. The presence of a bromine atom, with its two abundant isotopes (⁷⁹Br and ⁸¹Br), results in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments.

Experimental Protocol for Mass Spectrometry Analysis

A standard method for analyzing 1-bromonaphthalene is through Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

Instrumentation:

-

Gas Chromatograph: Coupled to a Mass Spectrometer.

-

Mass Spectrometer: A common instrument used is a magnetic sector or a quadrupole analyzer, such as the JEOL JMS-D-3000.[1]

-

Ionization Source: Electron Ionization (EI) at 70 eV.[1]

Methodology:

-

Sample Preparation: A dilute solution of 1-bromonaphthalene is prepared in a volatile organic solvent (e.g., dichloromethane or hexane).

-

Gas Chromatography:

-

Injection: A small volume (typically 1 µL) of the sample solution is injected into the GC inlet.

-

Column: A non-polar capillary column (e.g., SE-30) is often used for separation.

-

Carrier Gas: Helium is typically used as the carrier gas.

-

Temperature Program: The oven temperature is programmed to ramp up to ensure the separation of 1-bromonaphthalene from any impurities.

-

-

Mass Spectrometry:

-

Ionization: As 1-bromonaphthalene elutes from the GC column, it enters the ion source of the mass spectrometer, where it is bombarded with a beam of electrons (70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

-

Detection: The detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

-

Mass Spectrum and Fragmentation Pattern of 1-Bromonaphthalene

The mass spectrum of 1-bromonaphthalene is characterized by a prominent molecular ion peak and several key fragment ions. The molecular weight of 1-bromonaphthalene is approximately 207.07 g/mol .[2][3]

Data Presentation: Key Ions in the Mass Spectrum of 1-Bromonaphthalene

| m/z | Relative Intensity (%) | Ion Identity |

| 208 | 82.85 | [C₁₀H₇⁸¹Br]⁺• (Molecular Ion, M+2) |

| 206 | 86.28 | [C₁₀H₇⁷⁹Br]⁺• (Molecular Ion, M⁺) |

| 127 | 99.99 | [C₁₀H₇]⁺ (Naphthyl cation) |

| 126 | 22.84 | [C₁₀H₆]⁺• |

| 101 | 9.3 | [C₈H₅]⁺ |

| 77 | 12.4 | [C₆H₅]⁺ (Phenyl cation) |

| 76 | 6.2 | [C₆H₄]⁺• |

| 75 | 11.9 | [C₆H₃]⁺ |

| 63 | 27.17 | [C₅H₃]⁺ |

| 51 | 7.4 | [C₄H₃]⁺ |

| 50 | 8.7 | [C₄H₂]⁺• |

Data sourced from PubChem and ChemicalBook.[4]

Fragmentation Pathway:

The fragmentation of 1-bromonaphthalene upon electron ionization primarily involves the cleavage of the C-Br bond, which is the weakest bond in the molecule. The stable aromatic naphthalene ring leads to a prominent molecular ion.

The fragmentation process can be visualized as follows:

Caption: Fragmentation pathway of 1-bromonaphthalene.

Interpretation of the Fragmentation Pattern:

-

Molecular Ion (m/z 206 and 208): The presence of two peaks of almost equal intensity, separated by two mass units, is the characteristic signature of a compound containing one bromine atom (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes).

-

Base Peak (m/z 127): The most abundant ion in the spectrum is the naphthyl cation ([C₁₀H₇]⁺). This is formed by the homolytic cleavage of the C-Br bond and the loss of a bromine radical (Br•). The high stability of the aromatic naphthyl cation accounts for its high abundance.

-

Fragment at m/z 126: This ion is likely formed by the loss of a hydrogen radical (H•) from the naphthyl cation.

-

Other Fragments: Smaller fragments at m/z 101, 77, 76, 75, 63, 51, and 50 are formed through further fragmentation of the naphthalene ring system, which is a common characteristic of polycyclic aromatic hydrocarbons.

Conclusion

The mass spectrum of 1-bromonaphthalene is distinguished by a clear molecular ion isotopic pattern for bromine and a dominant base peak corresponding to the naphthyl cation. This fragmentation behavior is a direct consequence of the stable aromatic core and the relatively weak carbon-bromine bond. Understanding this fragmentation pattern is essential for the unequivocal identification of 1-bromonaphthalene and related compounds in complex matrices, which is of significant importance in pharmaceutical development and chemical analysis.

References

Solubility of 1-Bromonaphthalene in common organic solvents

An In-depth Technical Guide to the Solubility of 1-Bromonaphthalene in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1-bromonaphthalene, a key intermediate in organic synthesis. Understanding its solubility is crucial for its application in reaction chemistry, purification processes, and formulation development. This document summarizes available solubility data, details experimental protocols for solubility determination, and illustrates the underlying principles governing its behavior in various solvents.

Quantitative and Qualitative Solubility Data

The term "miscible" implies that the substances form a homogeneous solution in all proportions. This is a common characteristic when the intermolecular forces between the solute (1-bromonaphthalene) and the solvent are comparable to the forces within the individual components.[4]

Table 1: Summary of 1-Bromonaphthalene Solubility in Various Solvents

| Solvent Class | Specific Solvent | Qualitative Solubility | Citation(s) |

| Polar Protic | Alcohol (general) | Miscible | |

| Ethanol | Miscible | ||

| Polar Aprotic | Chloroform | Miscible | |

| Non-Polar | Benzene | Miscible | |

| Diethyl Ether | Miscible | ||

| Aqueous | Water | Slightly Soluble / Insoluble |

Factors Influencing the Solubility of 1-Bromonaphthalene

The solubility of 1-bromonaphthalene is governed by several key physicochemical factors. The interplay of these factors determines its miscibility with a given organic solvent.

-

Polarity and Intermolecular Forces : As a haloarene, 1-bromonaphthalene possesses a large, non-polar naphthalene ring system, making it readily soluble in non-polar solvents like benzene through London dispersion forces. Although the carbon-bromine bond introduces some polarity, the overall non-polar character dominates. It dissolves in other organic solvents where the intermolecular attractions between 1-bromonaphthalene and the solvent molecules are of similar strength to the forces being broken in the separate components.

-

Molecular Size and Structure : Larger molecules generally require more energy to be solvated. However, the relatively planar structure of 1-bromonaphthalene allows for efficient packing and interaction with aromatic or planar solvent molecules.

-

Temperature : For most liquid-liquid systems, miscibility can be temperature-dependent. While specific data for 1-bromonaphthalene is scarce, the solubility of similar aromatic compounds often increases with temperature. This is because higher temperatures provide the kinetic energy needed to overcome intermolecular forces.

Below is a diagram illustrating the logical relationships of these influencing factors.

Experimental Protocol for Determining Liquid-Liquid Miscibility

To quantitatively determine the solubility or miscibility of 1-bromonaphthalene in a specific organic solvent, a systematic experimental approach is required. The following protocol outlines a general method for constructing a binary phase diagram for a liquid-liquid system at atmospheric pressure. This type of experiment helps to determine if two liquids are miscible, partially miscible, or immiscible at different compositions and temperatures.

Objective: To determine the miscibility of 1-bromonaphthalene in a selected organic solvent across a range of compositions and temperatures.

Materials and Equipment:

-

1-Bromonaphthalene (high purity)

-

Solvent of interest (high purity)

-

A set of sealable, calibrated glass test tubes or vials

-

Constant temperature bath (e.g., water or oil bath) with precise temperature control

-

Calibrated thermometer or temperature probe

-

Vortex mixer or magnetic stirrer

-

Analytical balance

-

Pipettes or syringes for accurate volume/mass transfer

Procedure:

-

Preparation of Mixtures :

-

Prepare a series of mixtures of 1-bromonaphthalene and the chosen solvent with varying compositions by mass or volume. For example, prepare mixtures with 10%, 20%, 30%, ..., 90% of 1-bromonaphthalene by mass.

-

To do this, accurately weigh the required mass of each component directly into a series of labeled, sealable test tubes.

-

Seal the tubes tightly to prevent evaporation, especially with volatile solvents.

-

-

Equilibration and Observation at a Constant Temperature :

-

Place all the sealed test tubes in the constant temperature bath, starting at room temperature.

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 15-30 minutes) while agitating them periodically using a vortex mixer or by placing a small magnetic stir bar in each tube.

-

After equilibration, remove the tubes and visually inspect for phase separation. A single, clear phase indicates complete miscibility at that composition and temperature. The presence of two distinct liquid layers or turbidity (cloudiness) indicates partial miscibility or immiscibility.

-

-

Determination of Transition Temperature (Cloud Point Method) :

-

For mixtures that are immiscible at the initial temperature, slowly increase the temperature of the bath in small increments (e.g., 1-2 °C).

-

At each new temperature, allow the samples to equilibrate with agitation.

-

The temperature at which a turbid, two-phase mixture becomes a single clear phase upon heating is the transition temperature (or upper consolute temperature for that composition).

-

Conversely, for miscible mixtures, the bath can be cooled to find the temperature at which phase separation first occurs.

-

Record the temperature for each composition at which the phase transition occurs.

-

-

Data Analysis and Phase Diagram Construction :

-

Plot the recorded transition temperatures (y-axis) against the composition (e.g., mass fraction of 1-bromonaphthalene) (x-axis).

-

The resulting curve, known as the miscibility curve, separates the single-phase (miscible) region from the two-phase (immiscible) region of the phase diagram.

-

Safety Precautions:

-

Handle 1-bromonaphthalene and organic solvents in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Be aware of the flammability and toxicity of the solvents used.

The following flowchart visualizes the described experimental workflow.

References

Electronic Structure and HOMO-LUMO Energy Gap of 1-Bromonaphthalene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromonaphthalene is a substituted aromatic hydrocarbon that serves as a versatile building block in organic synthesis and materials science. Its electronic properties, particularly the energies of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are fundamental to understanding its reactivity, optical characteristics, and potential applications in areas such as organic electronics and drug design. The HOMO-LUMO energy gap is a critical parameter that influences the molecule's stability, electronic transitions, and charge transfer properties.[1] This technical guide provides an in-depth analysis of the electronic structure of 1-Bromonaphthalene, compiling both experimental and computational data to offer a comprehensive understanding for researchers and professionals in related fields.

Data Presentation: Electronic Properties of 1-Bromonaphthalene

The following table summarizes the key electronic properties of 1-Bromonaphthalene, including experimental and computationally derived values for the HOMO and LUMO energies and the resulting energy gap.

| Parameter | Experimental Value (eV) | Computational Value (eV) | Method/Basis Set | Reference |

| Ionization Potential (IP) | 8.08 ± 0.03 | - | Photoelectron Spectroscopy | [2] |

| HOMO Energy | -8.08 ± 0.03 | -6.75 | DFT (B3LYP/6-311++G(d,p)) | [2][3] |

| Electron Affinity (EA) | Not Experimentally Determined | - | - | - |

| LUMO Energy | - | -1.21 | DFT (B3LYP/6-311++G(d,p)) | [3] |

| HOMO-LUMO Energy Gap (ΔE) | - | 5.54 | DFT (B3LYP/6-311++G(d,p)) |

Experimental Protocols

Detailed methodologies for the experimental determination of the electronic properties of 1-Bromonaphthalene are crucial for reproducible research. Below are protocols for synthesis, purification, and characterization.

Synthesis and Purification of 1-Bromonaphthalene

A common method for the synthesis of 1-Bromonaphthalene is the direct bromination of naphthalene.

Materials:

-

Naphthalene (C₁₀H₈)

-

Bromine (Br₂)

-

Carbon Tetrachloride (CCl₄) or Dichloroethane

-

Sodium Hydroxide (NaOH) or 30% Hydrogen Peroxide (H₂O₂) and Hydrobromic Acid (HBr)

-

Deionized Water

-

Anhydrous Calcium Chloride (CaCl₂) or Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

-

Hexane and Ethyl Acetate for elution

Procedure:

-

In a four-necked flask equipped with a stirrer, condenser, and thermometer, dissolve naphthalene in dichloroethane and hydrobromic acid.

-

Add water to the mixture.

-

Slowly add hydrogen peroxide dropwise at a controlled temperature of 30-40°C.

-

Maintain the reaction at 40-45°C and monitor the progress using gas chromatography.

-

After the reaction is complete, separate the aqueous layer.

-

Distill the organic layer to remove the dichloroethane.

-

The crude 1-Bromonaphthalene is then purified by vacuum distillation.

-

For further purification, column chromatography on silica gel using a hexane/ethyl acetate eluent system can be employed.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to investigate the electronic transitions in 1-Bromonaphthalene.

Instrumentation:

-

Dual-beam UV-Vis spectrophotometer

Sample Preparation:

-

Prepare a dilute solution of purified 1-Bromonaphthalene in a UV-grade solvent such as ethanol or hexane. The concentration should be adjusted to yield an absorbance in the range of 0.1 to 1.0 AU.

Procedure:

-

Record the UV-Vis spectrum of the 1-Bromonaphthalene solution over a wavelength range of approximately 200-400 nm.

-

Use the pure solvent as a reference.

-

Identify the wavelengths of maximum absorbance (λ_max), which correspond to electronic transitions. The onset of the lowest energy absorption band can be used to estimate the optical band gap.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful electrochemical technique to determine the HOMO and LUMO energy levels by measuring the oxidation and reduction potentials.

Instrumentation:

-

Potentiostat with a three-electrode cell setup.

Electrode System:

-

Working Electrode: Glassy carbon or Platinum disk electrode.

-

Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode.

-

Counter Electrode: Platinum wire.

Electrolyte Solution:

-

Prepare a solution of a supporting electrolyte, such as 0.1 M tetrabutylammonium hexafluorophosphate (n-Bu₄NPF₆) or tetrabutylammonium tetrafluoroborate (TBATFB), in an anhydrous, deoxygenated solvent like acetonitrile.

-

Dissolve the purified 1-Bromonaphthalene in the electrolyte solution at a concentration of approximately 1-5 mM.

Procedure:

-

Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes.

-

Perform the cyclic voltammetry scan, typically starting from the open-circuit potential and scanning towards positive potentials to observe oxidation, and then reversing the scan to negative potentials to observe reduction.

-

Record the cyclic voltammogram at a scan rate of 50-100 mV/s.

-

The onset potentials of the first oxidation and reduction peaks are used to calculate the HOMO and LUMO energy levels, respectively, often referenced to an internal standard like ferrocene/ferrocenium (Fc/Fc⁺).

Visualization of Experimental and Computational Workflow

The following diagram illustrates the logical workflow for determining the electronic structure and HOMO-LUMO energy gap of 1-Bromonaphthalene.

Caption: Workflow for the determination of the electronic properties of 1-Bromonaphthalene.

Conclusion

References

The Regioselectivity of 1-Bromonaphthalene in Electrophilic Aromatic Substitution: A Technical Guide

Abstract

This technical guide provides an in-depth analysis of the reactivity and regioselectivity of 1-bromonaphthalene in electrophilic aromatic substitution (EAS) reactions. The bromo substituent, while deactivating the naphthalene ring system overall, directs incoming electrophiles to specific positions, primarily within the substituted ring. This document consolidates quantitative data, outlines detailed experimental protocols for key transformations, and uses diagrams to illustrate the underlying electronic principles governing the observed reactivity.

Introduction: Electronic Effects and Reactivity

Naphthalene is a polycyclic aromatic hydrocarbon that readily undergoes electrophilic aromatic substitution, reacting more quickly than benzene. The introduction of a bromine atom at the C1 position (α-position) modifies this reactivity. Bromine exerts two opposing electronic effects:

-

Inductive Effect (-I): As an electronegative atom, bromine withdraws electron density from the aromatic ring through the sigma bond network. This effect is deactivating, making 1-bromonaphthalene less reactive towards electrophiles than unsubstituted naphthalene.

-

Resonance Effect (+R): The lone pairs on the bromine atom can be delocalized into the π-system of the naphthalene ring. This effect donates electron density, primarily to the ortho (C2) and para (C4) positions.

While the inductive effect is stronger, leading to overall deactivation, the resonance effect governs the regioselectivity, directing the substitution to specific positions. For 1-bromonaphthalene, electrophilic attack occurs preferentially at the C4 (para) and C5 (peri) positions. The preference for attack at an α-position (like C4 and C5) over a β-position is a characteristic feature of naphthalene chemistry, stemming from the superior stability of the resulting carbocation intermediate.

Mechanism and Regioselectivity: The Arenium Ion Intermediate

The regioselectivity of EAS reactions on 1-bromonaphthalene is best understood by examining the stability of the carbocation intermediate (arenium ion or σ-complex) formed upon attack by an electrophile (E⁺). Attack at the C4 position is highly favored because the resulting intermediate is stabilized by multiple resonance structures, including critical structures where the aromaticity of the unsubstituted ring is preserved.

Key Electrophilic Substitution Reactions

Bromination

The introduction of a second bromine atom onto the 1-bromonaphthalene scaffold is highly regioselective and dependent on reaction conditions. Low-temperature bromination favors substitution at the C4 position, while photobromination at elevated temperatures directs the substitution to the C5 position.[1]

| Reaction | Reagent & Conditions | Major Product | Yield | Minor Product(s) | Reference |

| Bromination | Br₂ in CH₂Cl₂, -30 °C, 48 h | 1,4-Dibromonaphthalene | 90% | 1,5-Dibromonaphthalene (2%) | [1][2] |

| Photobromination | Br₂ (1.5 eq) in CCl₄, 77 °C, 2.5 h, 250W lamp | 1,5-Dibromonaphthalene | 80% | 1,3,5-Tribromonaphthalene (8%) | [1][2] |

Nitration

Nitration of 1-bromonaphthalene with a mixture of nitric acid and sulfuric acid is expected to yield a mixture of 1-bromo-4-nitronaphthalene and 1-bromo-5-nitronaphthalene as the primary products. The substitution occurs on the activated ring, para and peri to the bromine atom. While specific isomer distribution ratios are not widely reported, the formation of these products is consistent with the established principles of electrophilic substitution on substituted naphthalenes.

Sulfonation

The sulfonation of naphthalene derivatives is a reversible reaction subject to kinetic and thermodynamic control. For 1-bromonaphthalene, substitution occurs on the unsubstituted ring.

-

Kinetic Control (Low Temperature, e.g., ~40-80 °C): The reaction is faster at the α-positions (C5, C8), leading predominantly to a mixture of 1-bromo-5-naphthalenesulfonic acid and 1-bromo-8-naphthalenesulfonic acid.

-

Thermodynamic Control (High Temperature, e.g., ~160 °C): At higher temperatures, the reaction equilibrates to form the more stable β-substituted products, 1-bromo-6-naphthalenesulfonic acid and 1-bromo-7-naphthalenesulfonic acid. The 1,8- and 1,7- isomers are sterically more hindered.

| Control | Conditions | Expected Major Products |

| Kinetic | Conc. H₂SO₄, ~80 °C | 1-Bromo-5-naphthalenesulfonic acid |

| Thermodynamic | Conc. H₂SO₄, ~160 °C | 1-Bromo-6-naphthalenesulfonic acid / 1-Bromo-7-naphthalenesulfonic acid |

Friedel-Crafts Acylation

Friedel-Crafts acylation of 1-bromonaphthalene requires a Lewis acid catalyst (e.g., AlCl₃) and introduces an acyl group (R-C=O). The reaction occurs on the unsubstituted ring due to the deactivating effect of the bromine. The regioselectivity can be complex and solvent-dependent, often yielding a mixture of isomers. The primary products are expected to be 1-bromo-5-acylnaphthalene and 1-bromo-6-acylnaphthalene. Using bulky solvents like nitrobenzene can favor substitution at the less sterically hindered β-positions (C6 and C7).

Experimental Protocols

The following protocols are representative procedures for performing electrophilic substitution reactions on 1-bromonaphthalene. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol: Bromination to Synthesize 1,4-Dibromonaphthalene (Kinetic Product)

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1-bromonaphthalene (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂).

-

Cooling: Cool the solution to -30 °C using a dry ice/acetone bath.

-

Reagent Addition: Slowly add a solution of bromine (1.0 eq) in anhydrous dichloromethane dropwise to the stirred solution over 30 minutes, maintaining the temperature at -30 °C.

-

Reaction: Stir the mixture at -30 °C for 48 hours under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate until the bromine color disappears. Separate the organic layer.

-

Extraction and Purification: Wash the organic layer with water and then with brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization to yield 1,4-dibromonaphthalene.

Protocol: General Nitration

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add 1-bromonaphthalene (1.0 eq).

-

Cooling: Cool the flask to 0-5 °C in an ice bath.

-

Nitrating Mixture Preparation: In a separate flask, slowly add concentrated nitric acid (1.1 eq) to pre-cooled concentrated sulfuric acid (2.0 eq) with constant cooling in an ice bath.

-

Reagent Addition: Add the cold nitrating mixture dropwise to the stirred 1-bromonaphthalene, ensuring the reaction temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, stir the mixture at 0-5 °C for 1 hour.

-

Workup: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Extraction and Purification: Extract the product with a suitable organic solvent (e.g., dichloromethane). Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine. Dry the solution over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent in vacuo. Purify the resulting isomers by column chromatography.

Conclusion

1-Bromonaphthalene exhibits predictable yet nuanced reactivity in electrophilic aromatic substitution. The bromine substituent deactivates the ring but directs incoming electrophiles primarily to the C4 and C5 positions. This regioselectivity is a direct consequence of the stability of the arenium ion intermediates formed during the reaction. For researchers and synthetic chemists, understanding these directive effects is crucial for designing synthetic routes to specifically substituted naphthalene derivatives. Furthermore, reaction conditions such as temperature and solvent can be strategically manipulated, particularly in bromination and sulfonation, to favor the formation of a desired kinetic or thermodynamic product, making 1-bromonaphthalene a versatile precursor in the development of complex organic molecules.

References

The Advent of a Versatile Reagent: A Technical Guide to the Discovery and Historical Preparation of 1-Bromonaphthalene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromonaphthalene, a dense, colorless to light yellow oily liquid, has served as a cornerstone in organic synthesis for over a century. Its utility as a precursor for a myriad of naphthalene derivatives has cemented its importance in the development of pharmaceuticals, dyes, and other complex organic molecules. This technical guide provides an in-depth exploration of the discovery and historical laboratory-scale preparation of this pivotal compound, presenting detailed experimental protocols, comparative data, and visual representations of the synthetic pathways.

Discovery and Early Synthesis

The first documented preparation of 1-bromonaphthalene dates back to 1865 by the French chemist Auguste Laurent and the Swedish chemist C. G. Wahlforss. Their pioneering work involved the direct bromination of naphthalene, a reaction that has since become a fundamental method for the synthesis of this compound. This discovery opened the door to the systematic exploration of naphthalene chemistry, providing a versatile building block for further functionalization.

Historical Preparation Methods

The synthesis of 1-bromonaphthalene has historically been achieved through several key methods. These include the direct electrophilic substitution of naphthalene and the diazotization of 1-naphthylamine followed by a Sandmeyer or Gattermann reaction. Each method offers distinct advantages and disadvantages in terms of yield, purity, and reaction conditions.

Direct Bromination of Naphthalene

The most straightforward and historically significant method for the preparation of 1-bromonaphthalene is the direct reaction of naphthalene with bromine.[1] This electrophilic aromatic substitution reaction typically proceeds without the need for a catalyst, highlighting the increased reactivity of naphthalene compared to benzene.[1] The reaction is generally carried out in a solvent to control the reaction rate and temperature.

Reaction: C₁₀H₈ + Br₂ → C₁₀H₇Br + HBr[1]

Sandmeyer Reaction

The Sandmeyer reaction, discovered by Traugott Sandmeyer in 1884, provides an alternative route to 1-bromonaphthalene starting from 1-naphthylamine.[2] This method involves the diazotization of the primary amine to form a diazonium salt, which is then treated with a copper(I) bromide solution to introduce the bromo substituent.[2]

Reaction Sequence:

-

C₁₀H₇NH₂ + NaNO₂ + 2HBr → C₁₀H₇N₂⁺Br⁻ + NaBr + 2H₂O

-

C₁₀H₇N₂⁺Br⁻ --(CuBr)--> C₁₀H₇Br + N₂

Gattermann Reaction

Reaction: C₁₀H₇N₂⁺Br⁻ --(Cu, HBr)--> C₁₀H₇Br + N₂

Quantitative Data Summary

The following tables summarize the quantitative data for the historical preparation methods of 1-bromonaphthalene, providing a comparative overview of their efficiencies and reaction conditions.

| Method | Reactants | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference(s) |

| Direct Bromination | Naphthalene, Bromine | Carbon Tetrachloride | 70-80 | 3-4 hours | 72-75 | |

| Direct Bromination | Naphthalene, Bromine | Water | 40-50 | Not specified | 53-59 | |

| Direct Bromination | Naphthalene, Hydrobromic Acid, H₂O₂ | Dichloroethane | 40-45 | 0.5 hours | 92 | |

| Sandmeyer Reaction | 1-Naphthylamine, NaNO₂, HBr, CuBr | Acetonitrile | 20-25 | Not specified | High | |

| Gattermann Reaction | 1-Naphthyldiazonium salt, Cu powder, HBr | Water | Warming | Not specified | Moderate |

Experimental Protocols

Detailed methodologies for the key historical preparations of 1-bromonaphthalene are provided below.

Protocol 1: Direct Bromination of Naphthalene in Carbon Tetrachloride

-

Apparatus Setup: A round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser.

-

Reaction Mixture: 512 g (4 moles) of naphthalene is dissolved in 275 g (170 mL) of carbon tetrachloride in the flask.

-

Bromine Addition: The mixture is heated to a gentle reflux on a steam bath. 707 g (220 mL, 4.4 moles) of bromine is added dropwise from the dropping funnel over a period of 12-15 hours.

-

Reaction Completion: After the addition of bromine is complete, the mixture is stirred and heated for an additional 6 hours until the evolution of hydrogen bromide gas ceases.

-

Solvent Removal: The carbon tetrachloride is removed by distillation under reduced pressure.

-

Purification: The residue is mixed with 20-30 g of powdered sodium hydroxide and stirred at 90-100°C for 4 hours. The crude 1-bromonaphthalene is then purified by fractional distillation under reduced pressure. The main fraction is collected at 132-135°C/12 mmHg.

Protocol 2: Sandmeyer Reaction of 1-Naphthylamine

-

Diazotization: A solution of 1-naphthylamine in aqueous hydrobromic acid is prepared and cooled to 0-5°C in an ice bath. A chilled aqueous solution of sodium nitrite is added dropwise while maintaining the temperature below 5°C. The formation of the diazonium salt is monitored.

-

Preparation of Copper(I) Bromide Solution: Copper(I) bromide is dissolved in a minimal amount of concentrated hydrobromic acid.

-

Sandmeyer Reaction: The cold diazonium salt solution is slowly added to the copper(I) bromide solution with stirring. Nitrogen gas evolution is observed.

-

Workup: After the evolution of nitrogen ceases, the reaction mixture is heated gently to ensure complete decomposition of the diazonium salt. The mixture is then cooled, and the crude 1-bromonaphthalene is separated.

-

Purification: The crude product is washed with water, dilute sodium hydroxide solution, and again with water. It is then dried over a suitable drying agent (e.g., anhydrous calcium chloride) and purified by vacuum distillation.

Protocol 3: Gattermann Reaction of 1-Naphthylamine (Representative Protocol)

-

Diazotization: 1-Naphthylamine is diazotized following the same procedure as in the Sandmeyer reaction (Protocol 2, step 1) to obtain the 1-naphthyldiazonium bromide solution.

-

Gattermann Reaction: Freshly prepared copper powder is added to the cold diazonium salt solution. The mixture is then gently warmed.

-

Workup and Purification: The workup and purification steps are analogous to those described for the Sandmeyer reaction (Protocol 2, steps 4 and 5).

Visualizing the Synthesis

The following diagrams, created using the DOT language, illustrate the reaction pathways and a general experimental workflow for the synthesis of 1-bromonaphthalene.

Caption: Direct Bromination of Naphthalene.

Caption: Sandmeyer Reaction Pathway.

Caption: Gattermann Reaction Pathway.

Caption: General Synthesis and Purification Workflow.

References

Technical Guide: Health and Safety for Handling 1-Bromonaphthalene

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides comprehensive health and safety information for the handling and use of 1-Bromonaphthalene in a laboratory and drug development setting. The following sections detail the physical and chemical properties, toxicological data, safe handling procedures, emergency protocols, and waste disposal of this compound.

Compound Identification and Properties

1-Bromonaphthalene is an aromatic organic compound that serves as a versatile intermediate in the synthesis of various organic chemicals, including pharmaceuticals and agrochemicals.[1] Due to its high refractive index, it is also used in microscopy.[2]

Table 1: Physicochemical and Toxicological Properties of 1-Bromonaphthalene

| Property | Value | Reference(s) |

| Synonyms | 1-Naphthyl bromide, alpha-Bromonaphthalene | [3][4] |

| CAS Number | 90-11-9 | [5] |

| Molecular Formula | C₁₀H₇Br | |

| Molecular Weight | 207.07 g/mol | |

| Appearance | Colorless to light yellow oily liquid | |

| Odor | Characteristic, pungent | |

| Melting Point | -2 to -1 °C (28 - 30 °F) | |

| Boiling Point | 133 - 134 °C (271 - 273 °F) at 10 mmHg | |

| Density | 1.48 g/mL at 20 °C | |

| Vapor Pressure | 0.00973 mmHg | |

| Flash Point | > 112 °C (> 233.6 °F) | |

| Solubility | Low water solubility | |

| Refractive Index | 1.6570 (n20/D) | |

| LD50 (Oral, Rat) | 810 mg/kg |

Hazard Identification and Toxicological Information

1-Bromonaphthalene is classified as harmful if swallowed and causes serious eye irritation.

-

Acute Oral Toxicity: Harmful if swallowed, with an LD50 of 810 mg/kg in rats. Ingestion may lead to gastrointestinal irritation with symptoms such as nausea and vomiting.

-

Eye Irritation: Causes serious eye irritation. Vapors can also cause eye irritation.

-

Skin Contact: May cause skin irritation.

-

Inhalation: May cause respiratory tract irritation.

-

Chronic Exposure: While specific chronic effects of 1-bromonaphthalene are not fully investigated, chronic exposure to naphthalene can cause severe hemolytic anemia.

-

Carcinogenicity: It is not classified as a carcinogen by IARC, ACGIH, NTP, or OSHA.

Experimental Protocols

Acute Oral Toxicity Study (LD50) in Rats (Based on OECD Guideline 401 Principles)

The reported LD50 value of 810 mg/kg for 1-Bromonaphthalene in rats was likely determined using a methodology consistent with historical guidelines for acute oral toxicity testing, such as the now-rescinded OECD Guideline 401. A plausible experimental protocol is detailed below.

Objective: To determine the median lethal dose (LD50) of 1-Bromonaphthalene following a single oral administration to rats.

Test Animals:

-

Species and Strain: Young adult Sprague-Dawley or Wistar rats are commonly used.

-

Age and Weight: Animals are typically 8-12 weeks old, with weights as uniform as possible within each sex.

-

Sex: Both male and female animals are used, with at least 5 animals per dose group for each sex. Females should be nulliparous and non-pregnant.

-

Acclimatization: Animals are acclimated to the laboratory conditions for at least 5 days prior to the study.

Housing and Environmental Conditions:

-

Temperature: 22 ± 3°C.

-

Humidity: 30-70%.

-

Lighting: 12-hour light/12-hour dark cycle.

-

Housing: Animals are housed in individual cages.

-

Diet: Conventional laboratory diet and an unlimited supply of drinking water are provided.

Procedure:

-

Fasting: Animals are fasted overnight (for rats) prior to administration of the test substance, with continued access to water.

-

Dose Preparation: The test substance is administered, if necessary, in a suitable vehicle. The concentration is adjusted to allow for a consistent administration volume.

-

Dose Administration: The substance is administered orally by gavage in graduated doses to several groups of animals, with one dose level per group. At least three dose levels are typically used.

-

Observation Period: Animals are observed for 14 days.

-

Clinical Observations: Observations are made frequently on the day of dosing and at least once daily thereafter. Observations include changes in skin, fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects. Signs like tremors, convulsions, salivation, diarrhea, lethargy, and coma are noted.

-

Body Weight: Individual animal weights are recorded before administration and weekly thereafter.

-

Necropsy: All animals that die during the study and all surviving animals at the end of the observation period are subjected to a gross necropsy.

-

Data Analysis: The LD50 is calculated using a recognized statistical method, such as Probit analysis.

Safe Handling and Storage

Engineering Controls:

-

Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.

-

Facilities must be equipped with an eyewash station and a safety shower.

Personal Protective Equipment (PPE): A comprehensive set of PPE is mandatory when handling 1-Bromonaphthalene.

References

An In-depth Technical Guide to the Thermochemical Data of 1-Bromonaphthalene

This guide provides a comprehensive overview of the key thermochemical properties of 1-bromonaphthalene (C₁₀H₇Br), tailored for researchers, scientists, and professionals in drug development. It includes quantitative data, detailed experimental methodologies, and a visual representation of a key experimental workflow.

Thermochemical Data for 1-Bromonaphthalene

The following tables summarize the essential thermochemical data for 1-bromonaphthalene, compiled from various sources.

Table 1: Enthalpy and Gibbs Free Energy Data

| Property | Value | Phase | Reference(s) |

| Standard Enthalpy of Formation (ΔfH°) | Value not available | Gas | |

| Standard Liquid Phase Enthalpy of Formation (ΔfH°liquid) | Value not available | Liquid | [1][2] |

| Standard Liquid Enthalpy of Combustion (ΔcH°liquid) | -4995.8 ± 1.3 kJ/mol | Liquid | [3] |

| Standard Gibbs Free Energy of Formation (ΔfG°) | Value not available | Gas | [1][2] |

| Enthalpy of Vaporization (ΔvapH°) | 56 ± 6 kJ/mol | Liquid to Gas | |

| Enthalpy of Fusion (ΔfusH°) | Value not available | Solid to Liquid |

Table 2: Heat Capacity and Entropy Data

| Property | Value | Phase | Temperature (K) | Reference(s) |

| Ideal Gas Heat Capacity (Cp,gas) | Data available over a range | Ideal Gas | 298 - 1000 | |

| Ideal Gas Entropy (S°) | Data available over a range | Ideal Gas | 298 - 1000 |

Table 3: Physical Properties

| Property | Value | Reference(s) |

| Molecular Weight | 207.07 g/mol | |

| Boiling Point (at 1013 hPa) | 281 °C | |

| Melting Point | -1 °C to 6.2 °C (polymorphic) | |

| Density (at 20 °C) | 1.48 g/cm³ | |

| Vapor Pressure (at 20 °C) | 0.013 hPa |

Experimental Protocols

The determination of the thermochemical data presented above relies on precise experimental techniques. The methodologies for two key types of experiments are detailed below.

The standard enthalpy of combustion of 1-bromonaphthalene is determined using a bomb calorimeter. This technique measures the heat released during the complete combustion of a substance in a controlled high-pressure oxygen environment.

Methodology:

-

Sample Preparation: A precisely weighed pellet of high-purity 1-bromonaphthalene (typically less than 1 gram) is placed in a sample holder within the steel "bomb" of the calorimeter.

-

Ignition Setup: A fusible ignition wire is connected to two electrodes inside the bomb, with the wire in contact with the sample. A small, known amount of water (e.g., 1 ml) is added to the bottom of the bomb to ensure that the water formed during combustion is in its liquid state.

-

Pressurization: The bomb is sealed and flushed with pure oxygen to remove any atmospheric nitrogen. It is then filled with oxygen to a high pressure, typically around 25 atm. The pressurized bomb is checked for leaks.

-

Calorimeter Assembly: The sealed bomb is submerged in a precisely measured volume of water in the calorimeter's insulated vessel. A high-precision thermometer and a stirrer are also placed in the water.

-

Thermal Equilibration: The system is allowed to reach thermal equilibrium, and the initial temperature is recorded at regular intervals to establish a baseline.

-

Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The combustion reaction is rapid and complete. The temperature of the water surrounding the bomb is recorded at regular intervals as it rises, until it reaches a maximum and begins to cool.

-

Calculation: The heat capacity of the calorimeter system is first determined by burning a standard substance with a known heat of combustion, such as benzoic acid. The heat of combustion of 1-bromonaphthalene is then calculated from the observed temperature rise, after applying corrections for the heat from the ignition wire and any side reactions (like the formation of nitric acid).

The vapor pressure of liquid 1-bromonaphthalene was measured in the temperature range of 295-359 K using molecular effusion techniques, specifically the torsion-effusion and Knudsen-effusion methods. These methods are suitable for substances with low vapor pressures.

Torsion-Effusion Methodology:

-

Apparatus: The sample is placed in a cell suspended by a thin torsion wire. The cell has two small, opposing orifices.

-

Principle: As the substance vaporizes and effuses through the orifices, the resulting recoil force creates a torque on the suspension wire.

-

Measurement: The angular deflection of the cell is measured. The vapor pressure is then calculated from this deflection, the geometry of the cell, and the torsion constant of the wire.

Knudsen-Effusion Methodology:

-

Apparatus: A known mass of the sample is placed in a Knudsen cell, which is a small container with a single, small orifice. The cell is placed in a temperature-controlled environment.

-

Principle: The substance is heated, and the molecules effuse through the orifice into a vacuum. The rate of mass loss is directly proportional to the vapor pressure of the substance at that temperature.

-

Measurement: The cell is weighed before and after the experiment, which is run for a specific duration. The mass loss is used to calculate the vapor pressure, assuming monomeric species in the gas phase.

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for determining the enthalpy of combustion using bomb calorimetry.

References

Methodological & Application

Application Notes and Protocols: 1-Bromonaphthalene as a High Refractive Index Liquid for Specialized Microscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the pursuit of high-resolution microscopy, overcoming optical aberrations and maximizing the numerical aperture (NA) of microscope objectives are critical. The use of immersion liquids with a high refractive index (RI) is a key strategy to achieve these goals. 1-Bromonaphthalene, a naphthalene derivative, is a colorless to light yellow oily liquid distinguished by its exceptionally high refractive index.[1][2][3][4][5] This property makes it a valuable tool for specialized microscopy applications where precise refractive index matching to high-RI samples is necessary to minimize light scattering and spherical aberration, thereby significantly enhancing image quality and resolution.

These application notes provide a comprehensive overview of the properties, applications, and protocols for the safe and effective use of 1-bromonaphthalene in advanced microscopy, with a particular focus on its utility in materials science aspects of drug development and the examination of fixed biological specimens.

Principal Applications:

-

Refractive Index Matching: For mounting and imaging solid particles, crystals, and fibers with high refractive indices, rendering them transparent for internal structure visualization.

-

High-NA Immersion Liquid: Used with specialized high-NA objectives to achieve the highest possible resolution in certain microscopy techniques.

-

Analysis of Formulated Drug Products: High-resolution imaging of crystalline or amorphous drug particles in non-aqueous formulations.

-

Characterization of Drug Delivery Systems: Visualization of non-biological components of drug delivery systems, such as inorganic nanoparticles or polymer matrices.

-